molecular formula C9H8O4 B1297467 2,4-Dihydroxycinnamic acid CAS No. 614-86-8

2,4-Dihydroxycinnamic acid

Cat. No.: B1297467
CAS No.: 614-86-8
M. Wt: 180.16 g/mol
InChI Key: HGEFWFBFQKWVMY-DUXPYHPUSA-N
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Description

2,4-Dihydroxy-Trans Cinnamic Acid: is an organic compound belonging to the class of hydroxycinnamic acids. These compounds are characterized by the presence of a cinnamic acid structure where the benzene ring is hydroxylated. 2,4-Dihydroxy-Trans Cinnamic Acid is known for its potential biological activities and is a subject of interest in various fields of scientific research .

Mechanism of Action

Target of Action

2,4-Dihydroxycinnamic acid, also known as Umbellic acid , has been identified to interact with the spike receptor-binding domain (RBD) complexed with ACE2 protein . This interaction is significant in the context of SARS-CoV-2, where the virus uses the spike protein to bind to the ACE2 receptor on human cells .

Mode of Action

The compound exerts a more significant binding affinity (28.43 kcal/mol) than Umifenovir (21.24 kcal/mol) against spike ACE2 . This suggests that this compound can potentially inhibit the interaction between the spike protein of SARS-CoV-2 and the ACE2 receptor, thereby preventing the virus from entering human cells .

Biochemical Pathways

this compound is a precursor in the umbelliferone biosynthesis pathway . It is synthesized from L-phenylalanine via the shikimate pathway . Phenylalanine is lysated into cinnamic acid, followed by hydroxylation by cinnamate 4-hydroxylase to yield 4-coumaric acid . The 4-coumaric acid is again hydroxylated by cinnamate/coumarate 2-hydroxylase to yield 2,4-dihydroxy-cinnamic acid .

Pharmacokinetics

Its molecular weight of 18016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

In vitro analysis showed a reduction in the number of lentiviral particles on transfected HEK293T-hACE2 cells as assessed by pseudovirus inhibition assay . This suggests that this compound could potentially inhibit the replication of SARS-CoV-2 in human cells .

Safety and Hazards

2,4-Dihydroxycinnamic acid may cause respiratory irritation, serious eye damage, and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Future Directions

Hydroxycinnamic acids, including 2,4-Dihydroxycinnamic acid, have been investigated and applied in several research fields for their anti-oxidant, anti-inflammatory, and anti-bacterial activities . They have potential as valid alternatives to current therapies, supporting the management and rebalancing of skin disorders and diseases at different levels . Future research directions include enhancing the hydroxycinnamic acid production and optimized extraction techniques .

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxycinnamic acid plays a significant role in various biochemical reactions. It is involved in the biosynthesis of umbelliferone, where it undergoes hydroxylation by enzymes such as cinnamate 4-hydroxylase and cinnamate/coumarate 2-hydroxylase . These enzymes facilitate the conversion of cinnamic acid to 4-coumaric acid and subsequently to this compound. Additionally, this compound interacts with 4-hydroxycinnamate decarboxylase, an enzyme induced in bacteria like Klebsiella oxytoca . This interaction highlights its role in microbial metabolism and its potential as a substrate for enzymatic reactions.

Cellular Effects

This compound exhibits various effects on cellular processes. It has been shown to inhibit the spike ACE2 protein, which is crucial for the entry of SARS-CoV-2 into host cells . This inhibition suggests potential antiviral properties. Furthermore, this compound has been observed to reduce melanin production in melanoma cells without cytotoxicity . This indicates its potential role in regulating cellular metabolism and gene expression related to pigmentation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the spike receptor-binding domain complexed with ACE2 protein, exhibiting significant binding affinities . This binding interaction inhibits the viral entry process, highlighting its potential as an antiviral agent. Additionally, this compound interacts with RNA-dependent RNA polymerase, further inhibiting viral replication . These interactions underscore its role in modulating enzyme activity and gene expression at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been observed that the compound remains stable under standard conditions, with minimal degradation . Long-term studies have shown that this compound maintains its inhibitory effects on viral entry and replication, suggesting sustained antiviral activity . These findings indicate its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant antiviral activity . At higher dosages, there may be potential adverse effects, including cytotoxicity . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor in the umbelliferone biosynthesis pathway, where it undergoes hydroxylation and subsequent bond rotation to form the lactone umbelliferone . This pathway involves enzymes such as cinnamate 4-hydroxylase and cinnamate/coumarate 2-hydroxylase . Additionally, this compound interacts with 4-hydroxycinnamate decarboxylase, highlighting its role in microbial metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes and distributed to various tissues, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its cellular uptake and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is localized in the cytosol and endoplasmic reticulum, where it participates in the biosynthesis of umbelliferone . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2,4-Dihydroxy-Trans Cinnamic Acid typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Various oxidized cinnamic acid derivatives.

    Reduction Products: Corresponding alcohols and reduced forms.

    Substitution Products: Substituted cinnamic acid derivatives.

Properties

IUPAC Name

(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEFWFBFQKWVMY-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99699-42-0, 614-86-8
Record name 2,4-Dihydroxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099699420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxy-Trans Cinnamic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid
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Record name 2,4-DIHYDROXYCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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